molecular formula C17H16N2O3 B11350528 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B11350528
M. Wt: 296.32 g/mol
InChI Key: AQMADHCBDLGPMB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the condensation of 4-methoxyaniline with salicylic acid derivatives, followed by cyclization to form the benzoxazole ring. The final step involves the acylation of the benzoxazole intermediate with propanoyl chloride under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl benzoxazole derivatives.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of halogenated or alkylated benzoxazole derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other bioactive benzoxazole derivatives.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The methoxyphenyl group may also contribute to its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the benzoxazole ring enhances its potential as a fluorescent probe and its ability to interact with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide

InChI

InChI=1S/C17H16N2O3/c1-3-16(20)18-12-6-9-15-14(10-12)19-17(22-15)11-4-7-13(21-2)8-5-11/h4-10H,3H2,1-2H3,(H,18,20)

InChI Key

AQMADHCBDLGPMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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